N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-4-5-11(19-6-3-7-23(19,21)22)8-12(10)15-14(20)13-9-18(2)17-16-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLXTFLRIXUSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
Given its target, it is plausible that it impacts the cell cycle regulation pathways.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the isothiazolidin moiety may contribute to its pharmacological effects. The chemical formula is , with a molecular weight of approximately 453.557 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116. These compounds were found to inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .
- Mechanism of Action : The mechanism involves the induction of cell cycle arrest and apoptosis through the inhibition of critical pathways involved in DNA synthesis and repair. Specifically, these compounds modulate the G1-S transition and can activate E2F transcription factors essential for DNA synthesis initiation .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also notable. Research indicates that similar compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy
In studies assessing antimicrobial activity:
- Certain triazole derivatives exhibited strong inhibition against both gram-positive and gram-negative bacteria.
- The structure-activity relationship suggested that modifications on the triazole ring could enhance antibacterial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its biological activity:
Scientific Research Applications
Anticancer Activity
Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit anticancer properties by interacting with specific proteins involved in cell cycle regulation. Notably, it has been suggested to inhibit Cyclin-dependent kinase 2 (CDK2), which could lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
Research has shown that compounds with similar structures often possess antimicrobial activity. For instance, derivatives of triazole and isothiazolidine have demonstrated effectiveness against various bacterial strains . Future studies on this compound could focus on its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a suitable candidate for biochemical studies. It can serve as a probe to investigate enzyme mechanisms or as an inhibitor in biochemical pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to study its binding affinities and kinetics with target proteins.
Development of New Materials
Due to its unique chemical properties, this compound may be utilized in the development of novel materials. Its structural features could allow for applications in creating new polymers or catalysts that enhance chemical reactions .
Pesticidal Properties
Compounds similar to this compound have been explored for their pesticidal properties. The potential for this compound to act as a pesticide could be investigated through field trials and laboratory studies focusing on its efficacy against pests and diseases affecting crops.
Data Table: Comparative Analysis of Similar Compounds
Study 1: Anticancer Activity Evaluation
A study conducted on structurally related compounds indicated that those containing the triazole ring exhibited significant growth inhibition against various cancer cell lines. The mechanism was attributed to the inhibition of CDK2.
Study 2: Antimicrobial Efficacy
Research exploring the antimicrobial properties of similar compounds found that derivatives showed promising results against Gram-positive and Gram-negative bacteria. Future investigations into this compound could yield valuable insights into its potential use as an antimicrobial agent.
Chemical Reactions Analysis
Reaction Conditions
Click Chemistry for Triazole Formation
The 1,2,3-triazole core is typically synthesized via the azide-alkyne cycloaddition reaction. For this compound, a propargylated isothiazolidinone derivative would react with an aryl azide (e.g., 2-methylphenyl azide) under copper catalysis to form the triazole ring .
Amide Coupling
The carboxamide group is introduced by reacting the triazole carboxylic acid with an amine (e.g., 1-methylamine) using coupling agents like CDI (1,1′-carbonyldiimidazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step is critical for functionalizing the triazole with the carboxamide substituent .
Oxidation of Sulfur Moieties
The 1,1-dioxidoisothiazolidin-2-yl group likely forms via oxidation of a thiosultam intermediate. Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in acidic conditions (e.g., H₂SO₄) can achieve this transformation .
Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural confirmation | Peaks for NH (amide), aromatic protons, and methyl groups |
| ¹³C NMR | Functional group identification | Carbonyl (C=O) signals near 160–170 ppm |
| Mass spectrometry (ESI-MS) | Molecular weight verification | Expected [M–H]⁻ ion corresponding to molecular formula |
| IR spectroscopy | Functional group analysis | Amide (N–H stretch at ~3300 cm⁻¹), carbonyl (C=O at ~1685 cm⁻¹) |
Potential Reactivity and Stability
-
Hydrolysis : The carboxamide group may undergo hydrolysis under basic or acidic conditions to form carboxylic acids or amines .
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Redox reactions : The isothiazolidinone moiety could participate in redox processes, particularly under oxidizing conditions.
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Thermal stability : Triazole derivatives typically exhibit moderate stability, though melting points may vary based on substituents .
Biological and Chemical Implications
While direct biological data for this compound is unavailable, analogous triazole-carboxamide derivatives show:
Comparison with Similar Compounds
Key Observations :
- Steric effects : The 2-methylphenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom and affect binding to biological targets.
- Electron modulation : The nitro group in ’s compound provides strong electron-withdrawing effects, contrasting with the electron-donating methyl and ethoxy groups in others.
Comparison of Methods :
- and employ acid-catalyzed condensation and carboxamide activation, respectively, highlighting the versatility of triazole chemistry.
- The target compound’s synthesis would require specialized steps to incorporate the sulfone-modified isothiazolidine ring, which is absent in other analogs.
Implications of Substituent Variations on Physicochemical Properties
- Solubility : Sulfone (target compound) > ethoxy () > methyl () > nitro (). Sulfones enhance polarity and hydrogen-bonding capacity.
- Metabolic Stability : Sulfone and ethoxy groups may reduce oxidative metabolism compared to nitro or unsubstituted aryl groups.
- Bioactivity : Nitro groups () are associated with antimicrobial activity, while carboxamides () are common in kinase inhibitors. The target compound’s sulfone could target sulfotransferases or proteases.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling reactions between heterocyclic precursors. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution or condensation reactions. Intermediate purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization by IR, NMR, and elemental analysis are critical .
Q. How is the compound structurally validated post-synthesis?
- Methodological Answer : Spectroscopic techniques are employed:
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
- Elemental analysis : Validates empirical formula (e.g., C₁₆H₁₄FN₅O) .
Q. What solvents are compatible with this compound for in vitro assays?
- Methodological Answer : While the compound exhibits low aqueous solubility, DMSO or ethanol (≤1% v/v) are commonly used as co-solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or derivatization (e.g., PEGylation) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate heterocyclic coupling.
- Temperature control : Reflux in dioxane or THF at 80–90°C improves reaction kinetics.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .
Q. How do molecular docking studies elucidate its mechanism of enzyme inhibition?
- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding poses by analyzing hydrogen bonds (e.g., amide-NH to active-site residues) and hydrophobic interactions (e.g., aryl groups in hydrophobic pockets). For example, the triazole ring may coordinate with metal ions in enzyme active sites .
Q. How to resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like pH, temperature, and enzyme lot.
- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and fluorescence quenching .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Mask polar groups (e.g., esterify carboxylic acid) to enhance bioavailability.
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
